molecular formula C19H15F2N3O3 B3402349 N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1058198-05-2

N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Katalognummer B3402349
CAS-Nummer: 1058198-05-2
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: XIXQNMOLOIFSHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the scientific community for its potential use in cancer treatment. This molecule is a small-molecule inhibitor of the protein tyrosine phosphatase SHP2, which is a key regulator of cell signaling pathways involved in cancer cell growth and survival.

Wirkmechanismus

DFP-10825 is a small-molecule inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of cell signaling pathways involved in cancer cell growth and survival, and its overexpression has been implicated in the development and progression of many types of cancer. By inhibiting SHP2, DFP-10825 disrupts these signaling pathways and prevents cancer cells from growing and surviving.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the efficacy of other cancer treatments. DFP-10825 has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DFP-10825 is its specificity for SHP2. Unlike other small-molecule inhibitors that target multiple proteins, DFP-10825 specifically targets SHP2, which reduces the risk of off-target effects. However, one limitation of DFP-10825 is its relatively low potency, which may limit its efficacy in certain cancer types.

Zukünftige Richtungen

There are several future directions for research on DFP-10825. One area of research is the development of more potent analogs of DFP-10825 that may be more effective in certain cancer types. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to DFP-10825 treatment. Additionally, the combination of DFP-10825 with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the use of DFP-10825 in combination with other SHP2 inhibitors is an area of research that may lead to the development of more effective cancer treatments.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. DFP-10825 has been tested in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown promising results in all of these models.

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-27-14-5-2-12(3-6-14)17-9-19(26)24(11-22-17)10-18(25)23-13-4-7-15(20)16(21)8-13/h2-9,11H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXQNMOLOIFSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-difluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.